1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Overview
Description
1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a compound with the molecular formula C11H13NO2 . It is a tertiary amine and is considered a nitrogenous secondary metabolite .
Synthesis Analysis
The synthesis of substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids has been described in various studies . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .Molecular Structure Analysis
The molecular structure of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can be analyzed using its InChI code: 1S/C11H13NO2/c1-12-7-6-9(11(13)14)8-4-2-3-5-10(8)12/h2-5,9H,6-7H2,1H3,(H,13,14) . The IR spectrum and 1H NMR spectrum can provide further insights into its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid include a molecular weight of 191.23 , and it is a solid at room temperature . More specific properties such as melting point or boiling point are not available in the search results.Scientific Research Applications
Antibiotic Properties : A study highlighted the biological activity of a tetrahydroquinoline derivative, helquinoline, isolated from Janibacter limosus, showing significant antibiotic properties against bacteria and fungi (Asolkar et al., 2004).
Synthetic Techniques : Research on the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters explored methods for creating these compounds, important for various synthetic applications (Bunce et al., 2001).
Alkaloid Synthesis : A study described a synthetic approach for creating tetrahydroisoquinolines, which are important in synthesizing a group of alkaloids (Huber & Seebach, 1987).
Peptide Research : Investigations into peptides containing tetrahydroquinoline-2-carboxylic acid provided insights into the absolute configurations of these acids, significant in peptide chemistry (Paradisi & Romeo, 1977).
Chemical Synthesis : Research on the synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives explored new chemical structures and reactions (Szakonyi et al., 2002).
Metabolism Studies : A study on the metabolism of a schistosomicide drug derived from tetrahydroquinoline revealed how different species metabolize this compound, contributing to pharmacology and toxicology (Kaye & Woolhouse, 1972).
Mass Spectrometry Analysis : Research demonstrated the gas-phase reaction of substituted isoquinolines to carboxylic acids in mass spectrometers, contributing to analytical chemistry and drug analysis (Thevis et al., 2008).
Enantiomer Synthesis : The synthesis of both enantiomers of a tetrahydroisoquinoline derivative was reported, contributing to the field of stereochemistry and drug design (Dostert et al., 1992).
Pharmacology of Parkinson's Disease : A study identified tetrahydroisoquinoline and 2-methyl-tetrahydroquinoline in human brains, contributing to the understanding of Parkinson's disease (Niwa et al., 1987).
NMDA Receptor Antagonism : Research into 2-carboxytetrahydroquinolines explored their role as antagonists of the glycine site on the NMDA receptor, important in neuropharmacology (Carling et al., 1992).
Safety And Hazards
properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-7-6-9(11(13)14)8-4-2-3-5-10(8)12/h2-5,9H,6-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDIFBVFIALGKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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